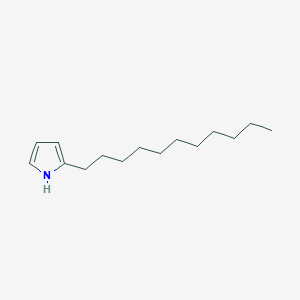
2-Undecylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of substituted 2-aminopyrroles, which can be related to 2-Undecylpyrrole, has been achieved through the reaction of enaminone–amidine adducts and various phenacyl, benzyl, or heteroalkyl halides. This process involves an intramolecular 5-exo trig cyclization, resulting in good to excellent yields of diversely substituted 2-aminopyrroles (Jalani et al., 2011).
Molecular Structure Analysis
The study of polypyrroles prepared in the presence of surfactants highlights the influence of molecular structure on the material's properties. The incorporation of anionic surfactants into polypyrrole (PPy) leads to improved stability and thermal properties, which are crucial for understanding the molecular structure's impact on the functionality of materials like this compound (Omastová et al., 2003).
Chemical Reactions and Properties
The oxidative carbocyclization of undecylprodigiosin to Streptorubin B, catalyzed by the Rieske oxygenase-like enzyme RedG, provides insight into the chemical reactions involving this compound derivatives. This process involves hydrogen abstraction and pyrrole functionalization, highlighting the compound's chemical reactivity and potential for producing complex molecules (Withall et al., 2015).
Physical Properties Analysis
The synthesis of soluble polypyrrole in organic solvents, utilizing dodecylbenzenesulfonic acid as the dopant, showcases the importance of understanding the physical properties of pyrrole derivatives. These polymers' solubility and electrical conductivity are significant for applications in electronics and materials science (Lee et al., 1995).
Chemical Properties Analysis
The electrochemical properties of tin(IV) octaethylcorroles demonstrate the chemical versatility of pyrrole derivatives. These compounds undergo reversible oxidations, and their HOMO-LUMO gap provides valuable information for understanding the chemical properties and potential applications of this compound and its derivatives (Kadish et al., 1998).
Scientific Research Applications
Application in pH Sensor Development
Polypyrrole films, including poly(N-undecylpyrrole), have shown promising results as sensitive layers in pH sensors. The functionalization of polypyrrole with undecylpyrrole derivatives enhances its sensitivity and selectivity for hydrogen ions, making it useful for pH measurement in various scientific and industrial applications (Taouil et al., 2010).
Involvement in Prodiginine Biosynthesis
Undecylprodigiosin, a compound derived from 2-undecylpyrrole, is a part of the prodiginine group known for its notable structure and potential pharmaceutical applications. Its biosynthesis involves the condensation of this compound, highlighting its role in the formation of complex bioactive molecules (Withall et al., 2015).
Use in Polymer Synthesis
This compound is employed in the synthesis of various polymers, such as polyvinylpyrrolidone, where it acts as a monomer or comonomer. Its inclusion in the polymer structure can impart specific properties, like hydrophilicity, which are useful in a range of scientific and industrial applications (Engström & Helgée, 2006).
Contribution to Medicinal Chemistry
This compound plays a role in the synthesis of analogues of biologically active compounds. For instance, it has been used to create an analogue of undecylprodigiosin, an immunosuppressive drug, showcasing its potential in drug development and medicinal chemistry (D’Auria et al., 1999).
Role in Chemical Synthesis Techniques
Efficient and facile synthetic routes for creating substituted 2-aminopyrroles involve the use of this compound. These synthetic methods are important in the production of diverse chemical compounds with potential applications in pharmaceuticals, materials science, and more (Jalani et al., 2011).
Contribution to Conductive Polymer Research
This compound is involved in the study and development of conductive polymers, such as polypyrrole. These polymers have significant applications in electronics, sensors, and other technological fields, with this compound contributing to the understanding of their properties and functionalities (Prissanaroon et al., 2000).
Future Directions
The future directions for research on 2-Undecylpyrrole could involve further elucidation of its biosynthetic pathway and exploration of its potential biological activities. Given its role as a key intermediate in the biosynthesis of prodiginines, which have demonstrated various bioactivities, this compound may also possess interesting biological properties that could be exploited for drug development .
Mechanism of Action
Target of Action
2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of this compound are therefore the cells affected by these activities, particularly cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of this compound . RedL and RedK are proposed to generate this compound from dodecanoic acid or a derivative .
Biochemical Pathways
The biosynthesis of this compound is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of this compound . RedL and RedK are proposed to generate this compound from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and this compound to form the natural product undecylprodiginine .
Result of Action
The result of the action of this compound is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .
Action Environment
The action of this compound, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .
properties
IUPAC Name |
2-undecyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHBNXWXKXCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451316 | |
| Record name | 2-Undecylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61930-40-3 | |
| Record name | 2-Undecylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?
A1: this compound is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]
Q2: How does the enzyme RedG utilize this compound in the biosynthesis of streptorubin B?
A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of this compound and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]
Q3: Can modifications to the structure of this compound be tolerated by the enzymes involved in prodiginine biosynthesis?
A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of this compound, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]
Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving this compound?
A4: Research using stereospecifically deuterium-labeled this compound has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of this compound. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]
Q5: What are the potential applications of understanding the biosynthetic pathway involving this compound?
A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





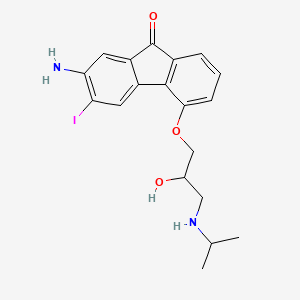
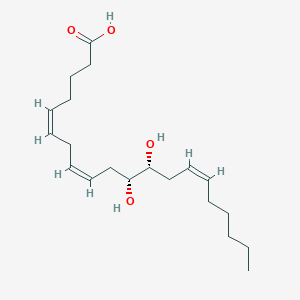

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
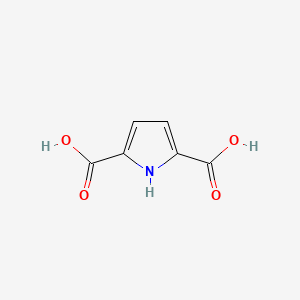
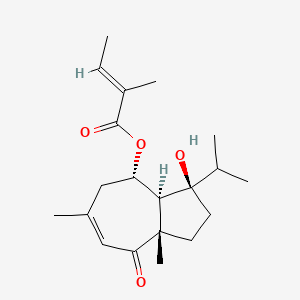
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)

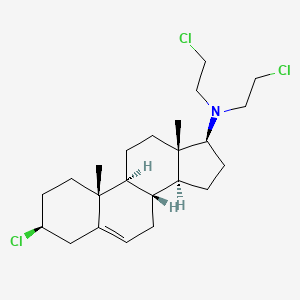
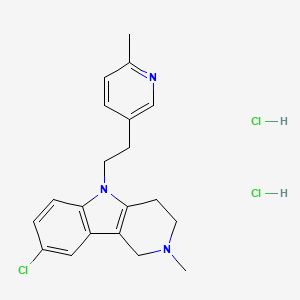
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)
